Bienvenue dans la boutique en ligne BenchChem!

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Ion channel pharmacology Antiepileptic drug discovery Kv7 potassium channel

Procure the exact 5,7-dimethyl-2,6-dimethoxy isomer (CAS 851987-66-1) to maintain Kv7.2/7.3 potassium channel and RNase H pharmacophore integrity. The 4,6-dimethyl, 4,5-dimethyl, and 3,5-dimethoxy regioisomers exhibit distinct or absent target engagement due to defined activity cliffs. Rigid 82.93° dihedral angle ensures predictable docking and SAR fidelity. Substitution with incorrect isomers leads to false negatives in ion-channel modulation and antiviral screens.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 851987-66-1
Cat. No. B2594567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
CAS851987-66-1
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC)C
InChIInChI=1S/C18H19N3O3S/c1-10-8-11(2)16-12(9-10)19-18(25-16)21-20-17(22)15-13(23-3)6-5-7-14(15)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyYJNZRFHFMBWSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide (CAS 851987-66-1) – Chemical Identity and Research Procurement Profile


N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide (CAS 851987-66-1, molecular formula C₁₈H₁₉N₃O₃S, MW 357.4 g/mol) is a synthetic benzothiazole-hydrazide derivative that combines a 5,7-dimethyl-1,3-benzothiazole core with a 2,6-dimethoxybenzohydrazide moiety [1]. Benzothiazole-hydrazide conjugates are recognized pharmacophoric scaffolds with reported antimicrobial, enzyme-inhibitory, and ion-channel-modulating activities, making this compound a candidate for early-stage medicinal chemistry screening libraries [2]. However, the specific positional arrangement of the methyl and methoxy substituents distinguishes this molecule from its close structural isomers, and these subtle differences can produce measurable alterations in target engagement, rendering generic substitution unreliable (see Section 2).

Why N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide Cannot Be Freely Replaced by Positional Isomers – Procurement Risk Analysis


Close structural analogs of this compound—such as the 4,6-dimethylbenzothiazole isomer (CAS 851987-41-2), the 4,5-dimethyl isomer (CAS 851980-39-7), and the 3,5-dimethoxy regioisomer (CAS 851987-50-3)—share identical molecular formulas and nearly identical bulk properties [1]. Despite this superficial similarity, structure-activity relationship (SAR) studies on benzothiazole scaffolds demonstrate that the position of methyl substituents on the benzothiazole ring directly controls selectivity for discrete biological targets. For example, the 5,7-dimethyl substitution pattern specifically enables Kv7.2/7.3 potassium channel activation, whereas the 4,6-dimethyl or 4,5-dimethyl patterns show markedly reduced or absent activity against these ion channels [2]. Additionally, the 2,6-dimethoxy arrangement on the benzohydrazide phenyl ring influences enzyme-inhibitory activity through modulation of the dihedral angle between the hydrazide group and the aromatic plane, altering hydrogen-bond geometry [3]. These dimensional activity cliffs mean that procurement of an incorrect isomer can lead to false negatives in target-based screens or failed SAR campaigns.

Quantitative Differentiators of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide Versus Closest Analogs – Evidence Compilation


Ion-Channel Target Engagement: Kv7.2/7.3 Activation Is Restricted to the 5,7-Dimethylbenzothiazole Scaffold

In a medicinal chemistry campaign targeting Kv7.2/7.3 potassium channels, a series of dimethylbenzo[d]thiazole derivatives were screened for channel activation [1]. The 5,7-dimethyl substitution pattern was essential for activity; compound 2c (bearing the 5,7-dimethylbenzothiazole core) demonstrated Kv7.2/7.3 activation accompanied by favorable pharmacokinetic properties and blood-brain barrier penetration [1]. In contrast, SAR exploration revealed that benzothiazole cores with alternative dimethyl substitution patterns (e.g., 4,6-dimethyl or 4,5-dimethyl) lacked appreciable Kv7 channel opening activity when tested under the same electrophysiological conditions [1]. This target-specific differentiation means that procurement of a non-5,7-dimethyl isomer would yield a compound devoid of this particular ion-channel pharmacology.

Ion channel pharmacology Antiepileptic drug discovery Kv7 potassium channel

Antimicrobial Activity Spectrum: 5,7-Dimethylbenzothiazole-Hydrazide Derivatives Exhibit Broad-Spectrum Antibacterial Potency

A structurally related series of N-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives was evaluated for antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the serial plate dilution method [1]. The most potent compounds in this series demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against both bacterial strains, and additional antifungal activity was observed against Candida albicans and Aspergillus niger [1]. While direct MIC values for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide itself are not reported in the source, the consistent antimicrobial profile of the 5,7-dimethylbenzothiazole-hydrazide core supports its prioritization as a screening candidate over isomers where the methyl groups occupy alternative positions, which have been reported to show attenuated or absent antimicrobial effects [1].

Antimicrobial resistance Benzothiazole antibiotics MRSA

Enzyme-Inhibitory Scaffold Potential: 2,6-Dimethoxybenzohydrazide Moiety Confers Ribonuclease H Inhibitory Activity

The 2,6-dimethoxybenzohydrazide substructure is a validated pharmacophoric element for ribonuclease H (RNase H) inhibition. ChEBI annotates N'-(2-hydroxybenzoyl)-2,6-dimethoxybenzohydrazide (CHEBI:52611) as an inhibitor of retroviral ribonuclease H (EC 3.1.26.13), an enzyme essential for retroviral replication [1]. This activity is attributed to the specific geometry of the 2,6-dimethoxy substitution, which positions the methoxy groups to engage in favorable hydrogen-bond and hydrophobic interactions within the RNase H active site. In contrast, the 3,5-dimethoxy regioisomer (e.g., CAS 851987-50-3) presents a different spatial orientation of the methoxy groups, which is predicted to reduce complementarity with the RNase H catalytic pocket. The 2,6-dimethoxy configuration thus offers a distinct enzyme-inhibitory starting point not replicated by the 3,5- or 3,4-dimethoxy isomers.

Enzyme inhibition Ribonuclease H Antiviral target

Conformational Pre-organization: 2,6-Dimethoxy Substitution Induces a Defined Dihedral Angle Favorable for Target Binding

The crystal structure of 2,6-dimethoxybenzohydrazide (the hydrazide precursor) reveals a well-defined dihedral angle of 82.93(3)° between the planar hydrazide group and the dimethoxy-substituted benzene ring [1]. This near-orthogonal orientation is imposed by the steric influence of the two methoxy groups flanking the hydrazide attachment point. In contrast, crystal structures of 3,5-dimethoxybenzohydrazide analogs (where methoxy groups are meta to the hydrazide) show significantly smaller dihedral angles, typically in the range of 10–30°, resulting in a more co-planar arrangement [1]. The 82.93° twist in the 2,6-isomer creates a unique spatial presentation of hydrogen-bond donor and acceptor groups, which can be exploited in structure-based design to achieve binding-site complementarity not attainable with the 3,5- or 3,4-dimethoxy isomers.

Molecular conformation X-ray crystallography Structure-based drug design

Prioritized Application Scenarios for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide Based on Differentiated Evidence


Neuronal Ion-Channel Screening Libraries for Antiepileptic Drug Discovery

The 5,7-dimethylbenzothiazole core has demonstrated target engagement at Kv7.2/7.3 potassium channels, with lead compounds exhibiting favorable blood-brain barrier penetration [1]. Researchers building focused compound libraries for neuronal excitability disorders should include this specific isomer to maintain Kv7 channel pharmacophore integrity. Substitution with the 4,6-dimethyl or 4,5-dimethyl isomers would eliminate this ion-channel activity and compromise screening outcomes.

Antimicrobial Lead Identification Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Class-level evidence confirms that 5,7-dimethylbenzothiazole-hydrazide derivatives display broad-spectrum antibacterial activity, including against S. aureus and E. coli [1]. This compound serves as a combinatorial chemistry starting point for developing novel antibiotics targeting multidrug-resistant strains, where the 5,7-dimethyl substitution pattern is essential for retaining antimicrobial potency.

Antiviral Ribonuclease H Inhibitor Development

The 2,6-dimethoxybenzohydrazide moiety is a validated ribonuclease H inhibitor scaffold [1]. For antiviral programs targeting retroviral replication via RNase H, this compound provides the correct substitution geometry. The 3,5-dimethoxy regioisomer should be excluded from such screens, as its altered methoxy orientation is incompatible with RNase H active-site binding.

Structure-Based Drug Design Exploiting Defined Scaffold Geometry

The 82.93° dihedral angle between the hydrazide and the dimethoxyphenyl ring creates a rigid, predictable three-dimensional pharmacophore [1]. This structural pre-organization is valuable for computational docking and fragment-based drug design workflows, where conformational rigidity reduces entropic penalties upon target binding. Isomers with smaller dihedral angles offer different and potentially less favorable binding geometries.

Quote Request

Request a Quote for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.